![molecular formula C43H54O22 B14867672 [(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caohuoside E is a natural flavonol glycoside compound isolated from the aerial parts of Epimedium koreanum Nakai . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of Caohuoside E is 5,7-dihydroxy-4’-methoxyl-8-prenylflavonol-3-O-β-D-(2-O-acetyl)-glucopyranosyl-(1→3)-α-L-(4-O-acetyl)-rhamnopyranosyl-7-O-β-D-glucopyranoside .
準備方法
Synthetic Routes and Reaction Conditions
Caohuoside E can be synthesized through a series of chemical reactions involving the glycosylation of flavonol aglycones. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps . Common reagents used in these reactions include glycosyl donors such as acetyl-protected glucopyranosyl and rhamnopyranosyl derivatives, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of Caohuoside E involves extraction from natural sources, primarily Epimedium species. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity Caohuoside E . The compound is typically extracted using solvents like methanol, ethanol, and water, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Caohuoside E undergoes various chemical reactions, including:
Oxidation: Caohuoside E can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Caohuoside E to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonol derivatives, reduced dihydroflavonols, and various substituted flavonol glycosides .
科学的研究の応用
Caohuoside E has a wide range of scientific research applications:
作用機序
Caohuoside E exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
Caohuoside E is compared with other similar flavonol glycosides, such as:
Caohuoside D: Another flavonol glycoside with similar antioxidant and anti-inflammatory properties.
Icariin: A well-known flavonoid from Epimedium species with potent osteogenic and neuroprotective effects.
Baohuoside I: Exhibits similar biological activities but differs in its glycosylation pattern.
Caohuoside E stands out due to its unique glycosylation pattern and the presence of both acetyl and prenyl groups, which contribute to its distinct biological activities .
特性
分子式 |
C43H54O22 |
|---|---|
分子量 |
922.9 g/mol |
IUPAC名 |
[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-32(53)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)39(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-43-40(33(54)35(17(3)57-43)58-18(4)46)65-42-34(55)38(59-19(5)47)29(50)26(15-45)62-42/h7-11,13,17,25-26,28-29,31-35,38,40-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32+,33+,34+,35-,38-,40+,41+,42-,43-/m0/s1 |
InChIキー |
LXJZLNVOBIZBPM-OFVFZOGRSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)C)O)O)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)OC(=O)C)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


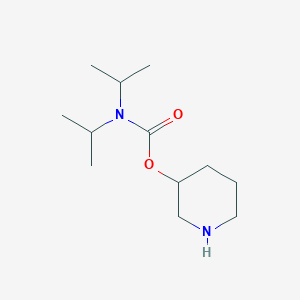
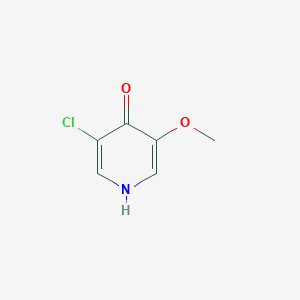

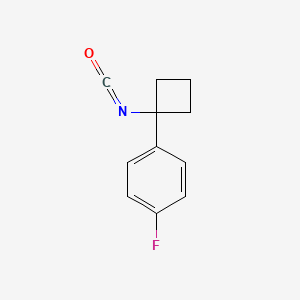
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)

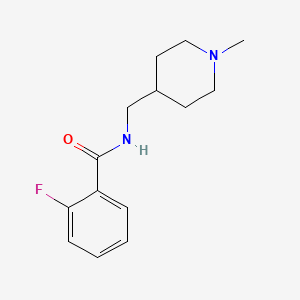
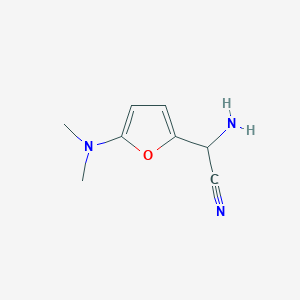
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
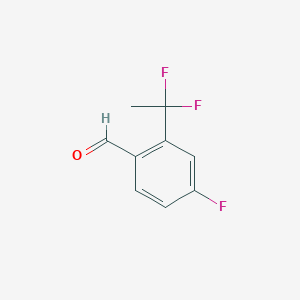
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)
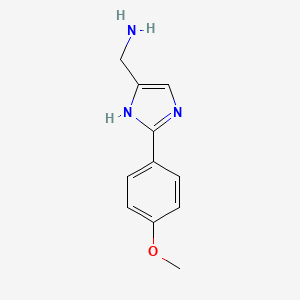
![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
